molecular formula C24H17ClFN3O3 B2975446 2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 894894-06-5

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B2975446
CAS RN: 894894-06-5
M. Wt: 449.87
InChI Key: XAPUJCOSDYAHDN-UHFFFAOYSA-N
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Description

2-(3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(2-fluorophenyl)acetamide is an organic compound with the chemical formula C17H11ClFNO3 . It exists as a colorless and transparent liquid, insoluble in water but soluble in alcohols, ethers, and acetone. This compound serves as an intermediate in the synthesis of dyes and pharmaceuticals, including anti-inflammatory drugs like diclofenac and niflumic acid .

Scientific Research Applications

Antibacterial Agents

Research has demonstrated the synthesis of various derivatives of acetamide compounds, which exhibit significant antibacterial activity. For example, derivatives synthesized from a common intermediate, similar to the target compound, have shown promising antibacterial properties against a range of bacterial strains (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019). This research suggests the potential for the target compound or its derivatives to serve as bases for developing new antibacterial agents.

Structural Analysis and Supramolecular Assembly

The structural and molecular conformations of halogenated N,2-diarylacetamides, including compounds with core structures similar to the target molecule, have been analyzed to understand their supramolecular assembly mechanisms. These studies reveal how molecular conformations contribute to the formation of chains and rings through hydrogen bonds and π-π interactions, which are crucial for developing materials with specific properties (P. Nayak et al., 2014).

Sensing Molecules for Metal Ions

The target compound's framework has been utilized in the development of fluorescent probes for metal ion sensing, particularly for Zn2+. A study involving a molecule with a similar naphthyridine and acetamide combination demonstrated exceptional selectivity and sensitivity towards Zn2+, showcasing the potential of such compounds in environmental and biological monitoring applications (Chao-rui Li et al., 2019).

properties

IUPAC Name

2-[3-(3-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClFN3O3/c1-14-9-10-17-23(32)18(22(31)15-5-4-6-16(25)11-15)12-29(24(17)27-14)13-21(30)28-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPUJCOSDYAHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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